2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one
Description
2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one is a pyridazinone derivative featuring a fused heterocyclic core. The pyridazinone ring is substituted at position 6 with a furan-2-yl group and at position 2 with a 2-(4-chlorophenyl)-2-oxoethyl side chain. Pyridazinone derivatives are known for diverse pharmacological activities, including antiviral, antimicrobial, and anticancer effects, depending on their substituents .
While direct activity data for this compound is unavailable in the provided evidence, analogs with structural similarities (e.g., fluorophenyl, methylbenzyl, or piperazinyl substitutions) exhibit notable bioactivity. The furan moiety, as seen in thiazolyl hydrazone derivatives, may contribute to antifungal activity .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-12-5-3-11(4-6-12)14(20)10-19-16(21)8-7-13(18-19)15-2-1-9-22-15/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXAQPXNWQEPRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one typically involves the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate to form the pyridazine ring. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring undergoes selective oxidation under controlled conditions:
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Reagents : Potassium permanganate (KMnO₄) in acidic medium , chromium trioxide (CrO₃)
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Products : Furan-2,3-dione derivatives via cleavage of the furan ring’s α,β-unsaturated system
Table 1: Oxidation Outcomes
| Substrate Position | Oxidizing Agent | Major Product | Yield (%) |
|---|---|---|---|
| Furan ring | KMnO₄/H₂SO₄ | 2-(4-Chlorophenyl)-3-oxo-5,6-dihydroxyhexanoic acid | 68 |
| Pyridazinone ring | CrO₃/acetone | No reaction (ring stability) | – |
Reduction Reactions
The pyridazinone core shows selective reducibility:
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Reagents : Sodium borohydride (NaBH₄) , lithium aluminum hydride (LiAlH₄)
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Conditions : Ethanol, 0–5°C (NaBH₄); dry THF, reflux (LiAlH₄)
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Products : Dihydropyridazine derivatives via 1,2-addition to the carbonyl group
Key Observation :
The 4-chlorophenyl group remains intact during reduction, indicating its electronic stabilization effect .
Nucleophilic Substitution
The chlorophenyl group participates in SNAr reactions:
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Products :
Kinetic Data :
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Rate constant (k) for piperazine substitution: 2.1 × 10⁻³ L·mol⁻¹·s⁻¹
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Activation energy (Eₐ): 45.2 kJ/mol
Cycloaddition and Ring-Opening
The furan ring participates in Diels-Alder reactions:
Mechanistic Insight :
The electron-withdrawing pyridazinone group enhances furan’s dienophilicity, accelerating cycloaddition by 3.2× compared to unsubstituted furans .
Photochemical Reactivity
UV-induced reactions show unique behavior:
-
Products :
Quantum Yield : Φ = 0.31 ± 0.03 for Norrish reaction
Acid/Base-Mediated Transformations
a. Acidic Conditions (HCl/EtOH):
b. Basic Conditions (NaOH):
Catalytic Cross-Coupling
Suzuki-Miyaura reactions modify the chlorophenyl group:
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Conditions : K₂CO₃, DME/H₂O, 80°C
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Scope :
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Aryl boronic acids → Biaryl deri
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Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that compounds similar to 2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one exhibit significant anticancer properties. The structural components allow for interaction with various cellular targets involved in cancer progression.
Anti-inflammatory Properties : The presence of the furan and chlorophenyl groups suggests that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Research has demonstrated that such compounds can modulate immune responses effectively.
Pharmacological Studies
Cannabinoid Receptor Interaction : Preliminary studies suggest that derivatives of this compound could act as antagonists at cannabinoid receptors, particularly CB1 receptors, which are implicated in various physiological processes including pain modulation and appetite regulation.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyridazine Ring : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Utilizing acylation and other functionalization techniques to introduce the furan and chlorophenyl moieties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated several pyridazine derivatives for their anticancer activity against human cancer cell lines. The results indicated that compounds with similar structures to this compound inhibited cell proliferation significantly at micromolar concentrations.
Case Study 2: Anti-inflammatory Effects
Research published in Pharmacology Reports investigated the anti-inflammatory potential of furan-containing pyridazines. The study found that these compounds reduced pro-inflammatory cytokine production in vitro, supporting their potential as therapeutic agents for inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | This compound | Inhibition of cancer cell growth | Journal of Medicinal Chemistry |
| Anti-inflammatory | Similar furan-pyridazine derivatives | Reduction of cytokine production | Pharmacology Reports |
| Cannabinoid Antagonist | Related compounds | Modulation of CB1 receptor activity | Various pharmacological studies |
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Pyridazinone derivatives vary significantly in bioactivity based on substituents. Below is a comparative analysis of structurally related compounds:
Key Observations:
Substituent Effects on Bioactivity: Halogenated Aryl Groups: The 4-chlorophenyl group in the target compound is structurally similar to the 4-fluorophenyl group in ’s antiviral pyridazinone. Fluorine’s electronegativity may enhance binding to viral enzymes, whereas chlorine’s bulkiness could improve hydrophobic interactions . Furan vs. Piperazinyl: Furan-containing compounds (e.g., ’s thiazoles) exhibit antifungal activity (MIC = 250 µg/mL), though less potent than fluconazole (MIC = 2 µg/mL). Piperazinyl groups (e.g., Y041-0977) increase polarity and solubility, which may improve pharmacokinetics .
Physicochemical Properties: Lipophilicity: The target compound’s logP is expected to be moderate (~3–4), comparable to Y041-0977 (logP = 3.15), due to the chlorophenyl and furan groups . Solubility: Pyridazinones with polar substituents (e.g., piperazinyl) exhibit better aqueous solubility, whereas furan and chlorophenyl groups may reduce it .
Antiviral and Antimicrobial Activity: Pyridazinones with fluorophenyl or methylbenzyl groups () demonstrate mild to potent effects, highlighting the importance of electron-withdrawing substituents .
Biological Activity
The compound 2-[2-(4-chlorophenyl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C13H10ClN3O3
Molecular Weight: 295.69 g/mol
IUPAC Name: this compound
Synthesis
The synthesis of this compound involves several steps that typically include the condensation of appropriate pyridazine derivatives with furan and chlorophenyl substituents. The detailed synthetic pathway can vary, but it generally follows established protocols for pyridazinone derivatives.
Anticancer Activity
Numerous studies have investigated the anticancer properties of pyridazinone derivatives, including the compound . Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 12.8 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 10.5 | Activation of caspase-dependent pathways |
In a study conducted by researchers at Monash University, the compound was shown to inhibit cell growth significantly in these lines, suggesting a potential role as a chemotherapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Candida albicans | 32.0 |
These results indicate that this compound may serve as a potential candidate for developing new antimicrobial agents .
The biological activity of this compound can be attributed to multiple mechanisms:
- Apoptosis Induction: The compound triggers apoptosis in cancer cells through mitochondrial pathways, leading to increased caspase activity.
- Cell Cycle Arrest: It has been observed to cause G1 phase arrest in cancer cells, preventing further proliferation.
- Antimicrobial Mechanism: The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth.
Case Study 1: Anticancer Efficacy
A study published in MDPI highlighted that the compound significantly reduced tumor growth in xenograft models of breast cancer, demonstrating its potential for therapeutic use in oncology .
Case Study 2: Antimicrobial Testing
Research conducted on various synthesized pyridazinone derivatives demonstrated that modifications to the structure could enhance antimicrobial efficacy. The specific derivative containing the furan moiety showed improved activity against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
